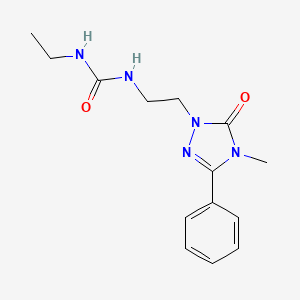

1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a triazole ring, a urea group, and a phenyl ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the phenyl group, and the formation of the urea group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the urea group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, the phenyl ring might undergo electrophilic aromatic substitution reactions, and the urea group might undergo reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .Scientific Research Applications

Catalytic Applications in Organic Synthesis

Urea structures, including variants like N,N-diethylurea, have been found to catalyze amidation reactions efficiently. These reactions are crucial in the synthesis of aryl amides from electron-deficient aryl azides and phenylacetaldehydes. The catalytic process involves a 1,3-dipolar cycloaddition followed by rearrangement, highlighting the compound's utility in facilitating complex organic transformations under near-neutral conditions, which is essential to prevent the dehydration or aromatization of intermediates (Xie, Ramström, & Yan, 2015).

Synthesis of Heterocyclic Compounds

The compound also plays a significant role in the Biginelli reaction, which is a cornerstone for the synthesis of highly functionalized heterocycles. For instance, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a four-step route involving the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition, demonstrating the compound's utility in constructing complex molecular architectures with high yields (Gonçalves et al., 2019).

Development of Novel Materials

In another study, the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane from urea showcases the compound's potential in material science, particularly in the development of components for cationic ring-opening polymerization. The process leverages urea's reactivity for the dehydration of trimethylolpropane, illustrating its application in producing materials with specific chemical properties for industrial use (Annby, Rehnberg, Samuelsson, & Teichert, 2001).

Contributions to Biological Studies

Furthermore, the synthesis of derivatives like 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives showcases the compound's relevance in the creation of molecules with potential biological activities. These derivatives have been explored for their neuroprotective properties and potential therapeutic applications in treating conditions like Parkinson's disease, indicating the broader implications of 1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea in medicinal chemistry (Azam, Alkskas, & Ahmed, 2009).

Mechanism of Action

Target of Action

It is known that compounds containing theimidazole and triazole moieties, such as this one, often interact with a wide range of biological targets . These targets can include enzymes, receptors, and ion channels, among others .

Mode of Action

Compounds with similar structures have been observed to exert their effects through theinhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The interaction of the compound with its targets often results in changes in the activity of these targets, which can lead to alterations in cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect a variety of pathways related tocellular stress responses, apoptosis, and inflammation .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may haveneuroprotective and anti-neuroinflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can often influence the action of similar compounds .

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its potential uses, and its safety. This could include developing more efficient synthetic routes, investigating new reactions or applications, and conducting more detailed safety assessments .

properties

IUPAC Name |

1-ethyl-3-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-3-15-13(20)16-9-10-19-14(21)18(2)12(17-19)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRAFNCCRXEKEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)

![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)

![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)